
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H15BF6S It is known for its unique structure, which includes a sulfonium center bonded to a difluoromethyl group, a 2,4-dimethylphenyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of thiophenol with difluoromethylating agents. One common method includes the following steps :
Formation of Intermediate: Thiophenol is reacted with sodium hydroxide and difluorochloromethane (HCF2Cl) in tetrahydrofuran (THF) at room temperature. This results in the formation of an intermediate compound.
Oxidation: The intermediate is then oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at -20°C.
Formation of Sulfonium Salt: The oxidized intermediate is treated with tetrafluoroboric acid (HBF4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like m-CPBA, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
科学研究应用
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate has several scientific research applications:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins, through difluoromethylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that require difluoromethyl groups for enhanced bioactivity and stability.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate exerts its effects involves the transfer of the difluoromethyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The molecular targets and pathways involved include carbon, oxygen, nitrogen, and sulfur atoms in the target molecules .
相似化合物的比较
Similar Compounds
Some compounds similar to (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate include:
- (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
- Diphenyl(2,2,2-trifluoroethyl)sulfonium Trifluoromethanesulfonate
- (Perfluoroethyl)diphenylsulfonium Trifluoromethanesulfonate
Uniqueness
What sets this compound apart is its specific combination of substituents, which provides unique reactivity and selectivity in difluoromethylation reactions. This makes it a valuable reagent in synthetic chemistry and various research applications .
属性
分子式 |
C15H15BF6S |
|---|---|
分子量 |
352.2 g/mol |
IUPAC 名称 |
difluoromethyl-(2,4-dimethylphenyl)-phenylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H15F2S.BF4/c1-11-8-9-14(12(2)10-11)18(15(16)17)13-6-4-3-5-7-13;2-1(3,4)5/h3-10,15H,1-2H3;/q+1;-1 |
InChI 键 |
YUDFUAZHRMKRMY-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](C2=CC=CC=C2)C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



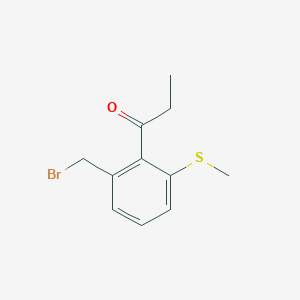
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
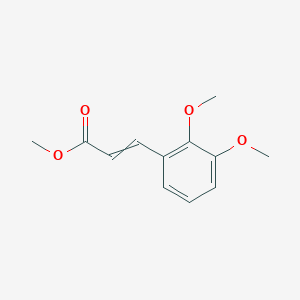
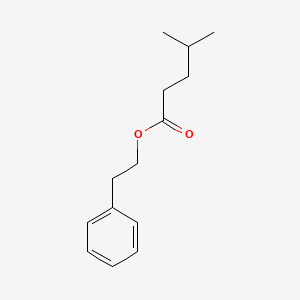
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)


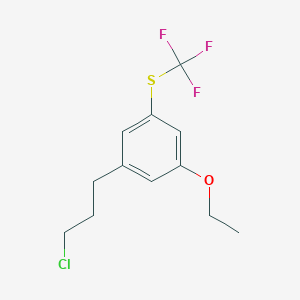
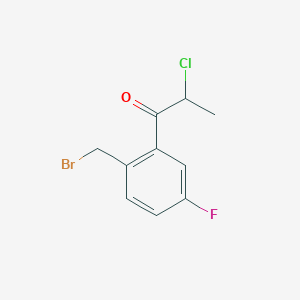
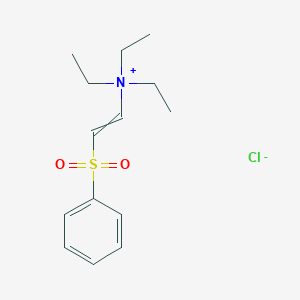
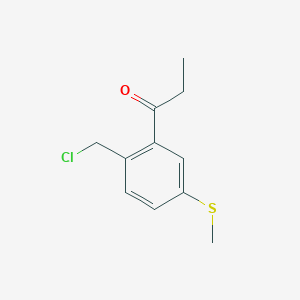
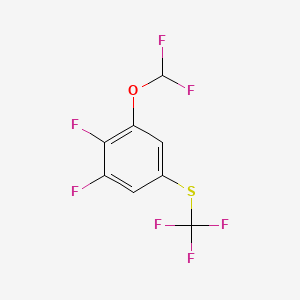
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
